molecular formula C21H27NO B1670355 Dextromethadone CAS No. 5653-80-5

Dextromethadone

Cat. No. B1670355
Key on ui cas rn: 5653-80-5
M. Wt: 309.4 g/mol
InChI Key: USSIQXCVUWKGNF-KRWDZBQOSA-N
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Patent
US08846766B2

Procedure details

To a 100 mL beaker equipped with a magnetic stir bar was charged methadone hydrochloride (3.0 g, 8.67 mmol) and water (30 g). Ammonium hydroxide (0.79 g, 22.6 mmol) was added to bring the pH to ˜9 (pH paper). The resulting solution was extracted with two 45 g portions of ethyl acetate and the combined organic layers were concentrated under reduced pressure at 40° C. The residue was dried under high vacuum to provide 2.2 g (82%) of a white solid which was analyzed by DSC (FIG. 1), FTIR (FIG. 2), PXRD (FIG. 3), and 1H-NMR (FIG. 4). The PXRD diffractogram was consisted with a crystalline product.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
solvent
Reaction Step One
Quantity
0.79 g
Type
reactant
Reaction Step Two
Name
white solid
Yield
82%

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][C:3]([C:5]([C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1)([C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1)[CH2:6][CH:7]([N:9]([CH3:11])[CH3:10])[CH3:8])=[O:4].Cl.[OH-].[NH4+]>O>[CH3:1][CH2:2][C:3]([C:5]([C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1)([C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1)[CH2:6][CH:7]([N:9]([CH3:11])[CH3:10])[CH3:8])=[O:4] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CCC(=O)C(CC(C)N(C)C)(C=1C=CC=CC1)C=2C=CC=CC2.Cl
Name
Quantity
30 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.79 g
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 100 mL beaker equipped with a magnetic stir bar
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with two 45 g portions of ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic layers were concentrated under reduced pressure at 40° C
CUSTOM
Type
CUSTOM
Details
The residue was dried under high vacuum

Outcomes

Product
Name
white solid
Type
product
Smiles
CCC(=O)C(CC(C)N(C)C)(C=1C=CC=CC1)C=2C=CC=CC2
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08846766B2

Procedure details

To a 100 mL beaker equipped with a magnetic stir bar was charged methadone hydrochloride (3.0 g, 8.67 mmol) and water (30 g). Ammonium hydroxide (0.79 g, 22.6 mmol) was added to bring the pH to ˜9 (pH paper). The resulting solution was extracted with two 45 g portions of ethyl acetate and the combined organic layers were concentrated under reduced pressure at 40° C. The residue was dried under high vacuum to provide 2.2 g (82%) of a white solid which was analyzed by DSC (FIG. 1), FTIR (FIG. 2), PXRD (FIG. 3), and 1H-NMR (FIG. 4). The PXRD diffractogram was consisted with a crystalline product.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
solvent
Reaction Step One
Quantity
0.79 g
Type
reactant
Reaction Step Two
Name
white solid
Yield
82%

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][C:3]([C:5]([C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1)([C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1)[CH2:6][CH:7]([N:9]([CH3:11])[CH3:10])[CH3:8])=[O:4].Cl.[OH-].[NH4+]>O>[CH3:1][CH2:2][C:3]([C:5]([C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1)([C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1)[CH2:6][CH:7]([N:9]([CH3:11])[CH3:10])[CH3:8])=[O:4] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CCC(=O)C(CC(C)N(C)C)(C=1C=CC=CC1)C=2C=CC=CC2.Cl
Name
Quantity
30 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.79 g
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 100 mL beaker equipped with a magnetic stir bar
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with two 45 g portions of ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic layers were concentrated under reduced pressure at 40° C
CUSTOM
Type
CUSTOM
Details
The residue was dried under high vacuum

Outcomes

Product
Name
white solid
Type
product
Smiles
CCC(=O)C(CC(C)N(C)C)(C=1C=CC=CC1)C=2C=CC=CC2
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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